molecular formula C12H15NO B2887519 1-(2,5-Dimethylphenyl)pyrrolidin-2-one CAS No. 439253-49-3

1-(2,5-Dimethylphenyl)pyrrolidin-2-one

Cat. No. B2887519
CAS RN: 439253-49-3
M. Wt: 189.258
InChI Key: QQRDNYABZAZKOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidin-2-ones, which includes 1-(2,5-Dimethylphenyl)pyrrolidin-2-one, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered lactam ring . The molecular weight of this compound is 189.258.


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds .

Scientific Research Applications

Molecular Structure Analysis

The molecular structures of various pyrrolidine derivatives, including those related to 1-(2,5-Dimethylphenyl)pyrrolidin-2-one, have been extensively studied. For instance, the molecular structures of N-Aryl-Substituted 3-hydroxypyridin-4-ones have been determined, showing the presence of hydrogen-bonded dimeric pairs in these compounds (Burgess et al., 1998).

Synthesis and Structural Characterization

Novel pyrrolidine derivatives have been synthesized and structurally characterized using various techniques, including NMR, DEPT, COSY, HMQC, FT-IR, HRMS, and elemental analysis. These studies are crucial for understanding the stereochemistry and optimizing the geometry of these compounds (Ince et al., 2020).

Asymmetric Synthesis

The asymmetric synthesis of Trans-2,5-dimethylpyrrolidine, a related compound, demonstrates the potential for creating enantiomerically pure pyrrolidine derivatives. This is significant in the context of pharmaceutical and chemical research, where the stereochemistry of a molecule can greatly impact its function (Zwaagstra et al., 1993).

Catalysis and Chemical Reactions

Chiral amines like (S)-2-[bis(3,5-dimethylphenyl)methyl]pyrrolidine have been used to catalyze enantioselective Michael addition reactions. This demonstrates the potential application of pyrrolidine derivatives in organic synthesis and catalysis (Melchiorre & Jørgensen, 2003).

Organocatalysis

Pyrrolidine derivatives have been utilized as organocatalysts in various chemical reactions. For example, bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol was found efficient in the enantioselective Michael addition of malonate esters to nitroolefins, showcasing the versatility of pyrrolidine derivatives in catalytic applications (Lattanzi, 2006).

Spectroscopic and Structural Analysis

Spectroscopic techniques like XRD and FT-IR, along with theoretical investigations such as Density Functional Theory (DFT), have been applied to analyze the structural and electronic characteristics of pyrrolidine derivatives. This is crucial in understanding the molecular properties and potential bioactive characteristics of these compounds (Akram et al., 2020).

Bioactive Characteristics

The bioactive properties of certain pyrrolidine derivatives have been explored, with studies indicating potential biological activity based on molecular characteristics like the energy gap values from HOMO-LUMO analysis and Molecular Electrostatic Potential (MEP) mapping (Akram et al., 2020).

Mechanism of Action

Mode of Action

Related compounds such as pyrrolidin-2-ones are known to undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation . The exact interactions of 1-(2,5-Dimethylphenyl)pyrrolidin-2-one with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s known that pyrrolidin-2-ones can be involved in a variety of biochemical processes, including the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation . The downstream effects of these pathways are dependent on the specific context and require further investigation.

properties

IUPAC Name

1-(2,5-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-5-6-10(2)11(8-9)13-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRDNYABZAZKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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